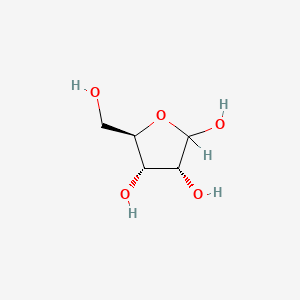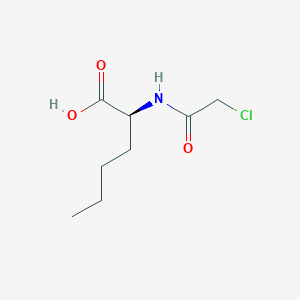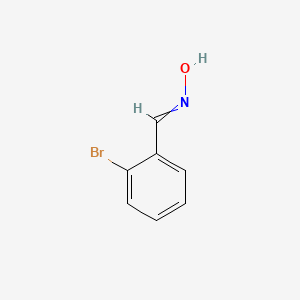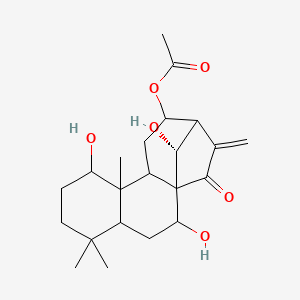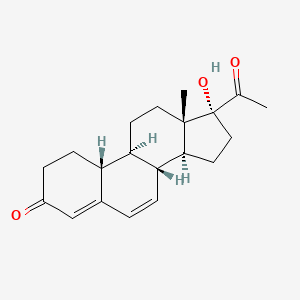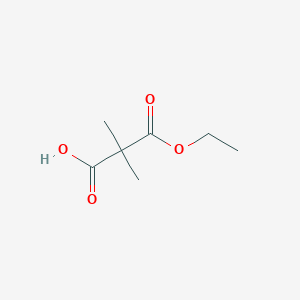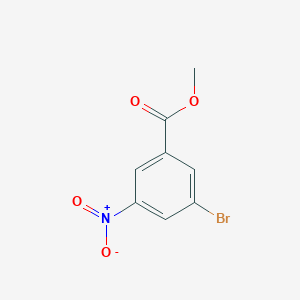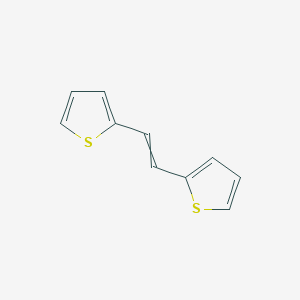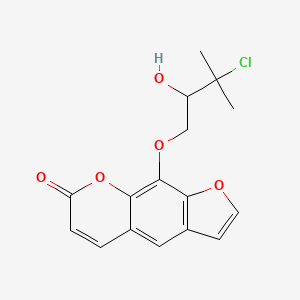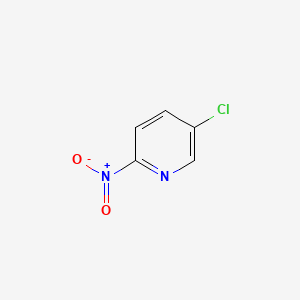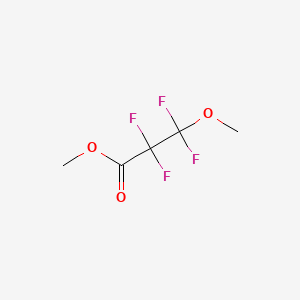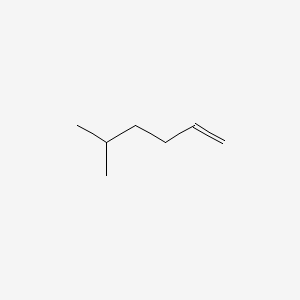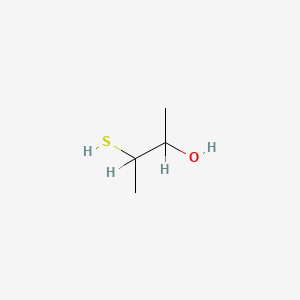
3-Mercapto-2-butanol
Overview
Description
3-Mercapto-2-butanol is an organic compound with the molecular formula C4H10OS. It is a secondary alcohol with a thiol group, making it a unique compound with both hydroxyl and sulfhydryl functionalities. This compound is known for its distinctive odor and is used in various chemical applications due to its reactivity and functional groups.
Biochemical Analysis
Biochemical Properties
3-Mercapto-2-butanol plays a significant role in biochemical reactions, particularly in redox processes and as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can reduce disulfide bonds in proteins, thereby altering their structure and function. This interaction is crucial in the study of protein folding and stability. Additionally, this compound can act as a scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By reducing oxidative stress, it can modulate the activity of transcription factors and other signaling molecules. This compound also impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and reduce disulfide bonds in proteins, leading to conformational changes that affect protein function. This compound can also inhibit or activate enzymes by interacting with their active sites. Furthermore, this compound can influence gene expression by modulating the redox state of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and maintaining protein stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can provide protective effects against oxidative stress and improve cellular function. At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the benefits of this compound are maximized at specific concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are crucial for maintaining cellular redox balance. This compound can also affect the levels of various metabolites, influencing metabolic flux through pathways such as glycolysis and the pentose phosphate pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transport mechanisms and localized to various cellular compartments. The distribution of this compound can affect its activity and function, with higher concentrations observed in areas with high oxidative stress .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, with different effects observed in various organelles. Targeting signals and post-translational modifications may direct this compound to specific compartments, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercapto-2-butanol can be synthesized through several methods. One common method involves the reaction of an alkyl halide with thiourea, followed by hydrolysis to yield the thiol. Another method includes the reaction of a hydrosulfide anion with an alkyl halide in an S_N2 reaction .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of 2-butanone with hydrogen sulfide in the presence of a catalyst. This method is efficient and yields a high purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Mercapto-2-butanol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are often used in substitution reactions with thiols.
Major Products:
Oxidation: Disulfides.
Reduction: Alkanes.
Substitution: Thioethers.
Scientific Research Applications
3-Mercapto-2-butanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Mercapto-2-butanol involves its ability to interact with various molecular targets through its thiol and hydroxyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Mercaptoethanol: Similar in structure but with a shorter carbon chain.
3-Mercapto-1-propanol: Similar functional groups but different carbon chain length.
2-Mercapto-3-butanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: 3-Mercapto-2-butanol is unique due to its combination of a secondary alcohol and a thiol group, which provides distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various applications, from organic synthesis to biological studies .
Properties
IUPAC Name |
3-sulfanylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQWABQELVFQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865891 | |
| Record name | 3-Sulfanylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble in water; miscible in alcohol and fat | |
| Record name | 2-Mercapto-3-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010-1.017 | |
| Record name | 2-Mercapto-3-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
54812-86-1, 37887-04-0 | |
| Record name | 3-Mercapto-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54812-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, 3-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054812861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Sulfanylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-3-mercaptobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Mercapto-2-butanol (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Mercapto-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Mercapto-2-butanol's thiol group in its interaction with biological systems?
A1: The presence of the thiol (-SH) group in this compound is crucial for its biological activity. [, ] It allows the compound to interact with metal ions, particularly those found in metalloproteins. For example, this compound has been shown to enhance the antibacterial activity of bismuth by forming complexes, suggesting its ability to chelate metal ions. [] Additionally, it can act as a ligand, forming coordination complexes with zinc ions in model systems mimicking the active site of matrix metalloproteinases (MMPs). [] This interaction with MMPs is of particular interest due to their involvement in various physiological and pathological processes.
Q2: How does the structure of this compound influence its interaction with bismuth and its subsequent antibacterial activity?
A2: this compound enhances bismuth's antibacterial activity by forming complexes, attributed to its lipophilic nature and the presence of the thiol group. [] This lipophilicity, stemming from the butanol backbone, is believed to aid in the compound's penetration through bacterial cell membranes. The thiol group then allows for chelation with bismuth, potentially facilitating its entry into the bacterial cell and/or enhancing its interaction with critical bacterial targets.
Q3: Can you elaborate on the use of this compound in studying metalloproteins and drug design?
A3: this compound serves as a valuable tool for studying metalloproteins, particularly zinc-containing enzymes like MMPs. [] By forming complexes with zinc in model systems, it helps elucidate the binding modes of thiol-containing MMP inhibitors. [] This information is crucial for understanding structure-activity relationships and can guide the development of more potent and selective MMP inhibitors for therapeutic applications.
Q4: Beyond antibacterial activity and metalloprotein research, are there other applications for this compound?
A4: Yes, this compound has demonstrated potential as an anti-browning agent in food preservation, specifically for fresh-cut potatoes. [] While the exact mechanism of action is still under investigation, its ability to inhibit browning suggests potential applications in maintaining the quality and appearance of fruits and vegetables.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


